molecular formula C19H28N2O2 B7343829 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide

2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide

Cat. No. B7343829
M. Wt: 316.4 g/mol
InChI Key: OUMXKGUIUZUAGJ-OWZOALSMSA-N
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Description

2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cyclohexylpyridinylacetamides and has been found to have interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels such as voltage-gated sodium channels and calcium channels. It may also act by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. Additionally, it has been shown to increase the levels of endocannabinoids, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide is its potential therapeutic applications. It has been found to have interesting pharmacological properties and may be useful in the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide. One direction is to investigate its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, it may be useful to develop more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. It has been found to have interesting pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant effects. However, further research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, more water-soluble derivatives of this compound may need to be developed to improve its bioavailability and pharmacokinetics.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide has been reported in the literature. One of the most common methods involves the reaction of 2-bromo-3-pyridylacetic acid with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-cyclohexyl-N-(1-hydroxycyclohexyl)acetamide to obtain the final compound.

Scientific Research Applications

2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications. It has been found to have interesting pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-17-11-5-4-10-16(17)21-19(23)18(14-7-2-1-3-8-14)15-9-6-12-20-13-15/h6,9,12-14,16-18,22H,1-5,7-8,10-11H2,(H,21,23)/t16-,17-,18?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMXKGUIUZUAGJ-OWZOALSMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CN=CC=C2)C(=O)NC3CCCCC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2=CN=CC=C2)C(=O)N[C@@H]3CCCC[C@H]3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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